KU-60019

Catalog No.
S548391
CAS No.
925701-49-1
M.F
C30H33N3O5S
M. Wt
547.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KU-60019

CAS Number

925701-49-1

Product Name

KU-60019

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Molecular Formula

C30H33N3O5S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+

InChI Key

SCELLOWTHJGVIC-BGYRXZFFSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(2,6-dimethylmorpholin-4-yl)-N-(5-(6-morpholin-4-yl-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)acetamide, KU 60019, KU-60019, KU60019

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

The exact mass of the compound KU-60019 is 547.21409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KU-60019 is a highly selective, ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, a critical regulator of the cellular DNA damage response (DDR). Engineered as a second-generation analog to overcome the pharmacological limitations of earlier compounds, KU-60019 features enhanced aqueous solubility, improved bioavailability, and higher target affinity [1]. By effectively blocking the phosphorylation of downstream effectors such as p53, CHK2, and H2AX, it serves as a benchmark chemical probe for DDR pathway mapping and a potent radiosensitizer in preclinical oncology models [2]. For procurement professionals and lead investigators, KU-60019 represents the standard material for ATM inhibition, offering the necessary processability, formulation compatibility, and in vivo stability required for rigorous, reproducible translational research [1].

Substituting KU-60019 with its predecessor, KU-55933, or broad-spectrum PI3K inhibitors like Wortmannin introduces significant risks to assay reproducibility and model validity. First-generation inhibitors like KU-55933 suffer from lower aqueous solubility, which complicates formulation and limits their utility in in vivo applications [1]. Furthermore, achieving complete cellular ATM blockade with KU-55933 requires high working concentrations (typically 10 μM), increasing the likelihood of off-target effects and compound precipitation in culture media [1]. In contrast, KU-60019 was specifically synthesized to improve hydrophilicity and cellular potency, allowing researchers to achieve robust pathway inhibition at 1–3 μM [1]. This drastic reduction in required dosing ensures strict target specificity, making KU-60019 indispensable for sensitive phenotypic assays and orthotopic animal models where formulation compatibility and precise pharmacokinetics are critical[2].

Higher Biochemical Affinity for ATM Kinase

In cell-free biochemical assays, KU-60019 demonstrates approximately twice the inhibitory potency against ATM kinase compared to its predecessor, KU-55933 [1]. This enhanced affinity allows for lower baseline dosing in biochemical and structural studies, minimizing the baseline noise associated with high-concentration small molecule screening [1].

Evidence DimensionCell-free ATM Kinase Inhibition (IC50)
Target Compound Data6.3 nM
Comparator Or BaselineKU-55933 (Predecessor): ~13 nM
Quantified Difference~2-fold higher biochemical potency
ConditionsIn vitro cell-free kinase assay

Higher biochemical potency allows researchers to use lower concentrations, reducing compound consumption and minimizing the risk of off-target interactions in sensitive assays.

Enhanced Cellular Blockade of DDR Phosphorylation

When evaluated in human U87 glioma cells, KU-60019 is significantly more effective at blocking radiation-induced phosphorylation of key ATM targets. While KU-55933 requires a concentration of 10 μM to completely inhibit p53 (S15) phosphorylation, KU-60019 achieves complete inhibition at just 3 μM, and partial inhibition at 1 μM [1]. This represents a 3- to 10-fold increase in cellular efficacy [1].

Evidence DimensionConcentration required for complete inhibition of p53 (S15) phosphorylation
Target Compound Data3 μM
Comparator Or BaselineKU-55933: 10 μM
Quantified Difference3- to 10-fold higher cellular efficacy
ConditionsHuman U87 glioma cells, 1 hour post-irradiation

Achieving complete target blockade at lower micromolar doses prevents the off-target toxicity and precipitation issues common with high-dose inhibitor treatments.

Significantly Higher Radiosensitization Efficacy in Oncology Models

KU-60019 was explicitly designed to improve upon the radiosensitizing properties of earlier ATM inhibitors. In flow cytometry-based viability assays using human glioma cells, treatment with 10 μM KU-60019 yielded a dose-enhancement ratio (DER) of 4.4, whereas the same concentration of KU-55933 yielded a DER of only 1.6[1]. Remarkably, KU-60019 achieves a comparable DER (1.7) at a 10-fold lower concentration (1 μM) [1].

Evidence DimensionDose-Enhancement Ratio (DER) for radiosensitization
Target Compound DataDER of 4.4 at 10 μM
Comparator Or BaselineKU-55933: DER of 1.6 at 10 μM
Quantified Difference2.75-fold higher dose-enhancement ratio
ConditionsTrypan blue/FACS viability assay in irradiated human glioma cells

This massive improvement in radiosensitization efficacy makes KU-60019 the definitive choice for preclinical radiation oncology studies, ensuring robust and reproducible tumor sensitization.

Exceptional Selectivity Over Related PIKK Family Members

Despite its high potency against ATM, KU-60019 maintains an exceptionally clean selectivity profile against other Phosphatidylinositol 3-kinase-related kinases (PIKKs). The IC50 values for DNA-PKcs and ATR are 1.7 μM and >10 μM, respectively [1]. This translates to a 270-fold and >1600-fold selectivity window for ATM, ensuring that cellular phenotypes observed at standard working concentrations (1-3 μM) are strictly ATM-dependent [1].

Evidence DimensionSelectivity fold-difference (ATM vs. DNA-PK and ATR)
Target Compound DataATM IC50: 6.3 nM
Comparator Or BaselineDNA-PK IC50: 1.7 μM; ATR IC50: >10 μM
Quantified Difference270-fold (DNA-PK) and >1600-fold (ATR) selectivity
ConditionsIn vitro kinase profiling panel

Strict target specificity prevents confounding experimental artifacts caused by the simultaneous inhibition of parallel DNA repair pathways, ensuring high-confidence data.

Preclinical In Vivo Radiosensitization Studies

Because KU-60019 was specifically synthesized to possess higher aqueous solubility and improved pharmacokinetics compared to KU-55933, it is the preferred ATM inhibitor for in vivo models. It is highly effective as an adjuvant in orthotopic xenograft models of glioblastoma, particularly those with p53 mutations, where it significantly extends survival when combined with ionizing radiation [2].

Synthetic Lethality and DDR Profiling

In drug discovery workflows targeting the DNA Damage Response (DDR), KU-60019 is utilized to establish synthetic lethality baselines in PTEN-deficient or BRCA-mutated cell lines. Its ability to achieve complete ATM blockade at low doses (1-3 μM) ensures that researchers can accurately map compensatory repair mechanisms without triggering generalized cytotoxicity [1].

Cellular Migration and Invasion Assays

Beyond DNA repair, ATM signaling regulates prosurvival pathways including AKT phosphorylation. KU-60019 is the optimal reagent for investigating these secondary ATM functions, as it has been quantitatively shown to inhibit glioma cell migration and invasion in vitro by >50-70% at 3 μM, providing a dual-action mechanism for tumor control studies [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

547.21409234 Da

Monoisotopic Mass

547.21409234 Da

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IAN358A69K

Other CAS

925701-49-1

Wikipedia

Ku-60019

Dates

Last modified: 08-15-2023
1: Vecchio D, Daga A, Carra E, Marubbi D, Baio G, Neumaier CE, Vagge S, Corvò R, Pia Brisigotti M, Louis Ravetti J, Zunino A, Poggi A, Mascelli S, Raso A, Frosina G. Predictability, efficacy and safety of radiosensitization of glioblastoma-initiating cells by the ATM inhibitor KU-60019. Int J Cancer. 2013 Dec 19. doi: 10.1002/ijc.28680. [Epub ahead of print] PubMed PMID: 24443327.
2: Zirkin S, Davidovich A, Don J. The PIM-2 kinase is an essential component of the ultraviolet damage response that acts upstream to E2F-1 and ATM. J Biol Chem. 2013 Jul 26;288(30):21770-83. doi: 10.1074/jbc.M113.458851. Epub 2013 Jun 11. PubMed PMID: 23760264; PubMed Central PMCID: PMC3724634.
3: Biddlestone-Thorpe L, Sajjad M, Rosenberg E, Beckta JM, Valerie NC, Tokarz M, Adams BR, Wagner AF, Khalil A, Gilfor D, Golding SE, Deb S, Temesi DG, Lau A, O'Connor MJ, Choe KS, Parada LF, Lim SK, Mukhopadhyay ND, Valerie K. ATM kinase inhibition preferentially sensitizes p53-mutant glioma to ionizing radiation. Clin Cancer Res. 2013 Jun 15;19(12):3189-200. doi: 10.1158/1078-0432.CCR-12-3408. Epub 2013 Apr 25. PubMed PMID: 23620409; PubMed Central PMCID: PMC3687028.
4: Golding SE, Rosenberg E, Adams BR, Wignarajah S, Beckta JM, O'Connor MJ, Valerie K. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control. Cell Cycle. 2012 Mar 15;11(6):1167-73. doi: 10.4161/cc.11.6.19576. Epub 2012 Mar 15. PubMed PMID: 22370485; PubMed Central PMCID: PMC3335919.
5: Gamper AM, Choi S, Matsumoto Y, Banerjee D, Tomkinson AE, Bakkenist CJ. ATM protein physically and functionally interacts with proliferating cell nuclear antigen to regulate DNA synthesis. J Biol Chem. 2012 Apr 6;287(15):12445-54. doi: 10.1074/jbc.M112.352310. Epub 2012 Feb 23. PubMed PMID: 22362778; PubMed Central PMCID: PMC3320994.
6: Raso A, Vecchio D, Cappelli E, Ropolo M, Poggi A, Nozza P, Biassoni R, Mascelli S, Capra V, Kalfas F, Severi P, Frosina G. Characterization of glioma stem cells through multiple stem cell markers and their specific sensitization to double-strand break-inducing agents by pharmacological inhibition of ataxia telangiectasia mutated protein. Brain Pathol. 2012 Sep;22(5):677-88. doi: 10.1111/j.1750-3639.2012.00566.x. Epub 2012 Feb 21. PubMed PMID: 22257080.
7: Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, Chong WY, Hummersone M, Rigoreau L, Menear KA, O'Connor MJ, Povirk LF, van Meter T, Valerie K. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009 Oct;8(10):2894-902. doi: 10.1158/1535-7163.MCT-09-0519. Epub 2009 Oct 6. PubMed PMID: 19808981; PubMed Central PMCID: PMC2761990.

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